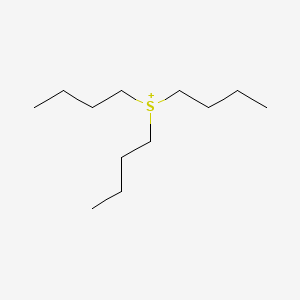
2-Hydroxyhexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H18O3. It is a colorless liquid that is commonly used in the production of polymers and coatings. This compound is known for its ability to undergo polymerization, making it a valuable monomer in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyhexyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-hydroxyhexanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhexyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes to form polymers used in coatings, adhesives, and other materials.
Esterification: It can participate in esterification reactions to form various esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-hydroxyhexanol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Major Products Formed
Polymerization: The major products are polymers used in coatings, adhesives, and other applications.
Esterification: Various esters can be formed depending on the alcohol used in the reaction.
Hydrolysis: The major products are 2-hydroxyhexanol and methacrylic acid.
Scientific Research Applications
2-Hydroxyhexyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: It is used in the formulation of dental materials and medical adhesives.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Hydroxyhexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The compound contains a methacrylate group that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit various properties, such as flexibility, adhesion, and resistance to environmental factors, making them suitable for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure, HEMA is widely used in the production of hydrogels and contact lenses.
2-Hydroxypropyl methacrylate (HPMA): Another similar compound, HPMA is used in the synthesis of polymers for biomedical applications.
Uniqueness
2-Hydroxyhexyl 2-methylprop-2-enoate is unique due to its longer hydroxyalkyl chain compared to HEMA and HPMA. This longer chain imparts different physical and chemical properties to the resulting polymers, such as increased flexibility and hydrophobicity. These properties make it suitable for specific applications where these characteristics are desired.
Properties
CAS No. |
48063-75-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-hydroxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-9(11)7-13-10(12)8(2)3/h9,11H,2,4-7H2,1,3H3 |
InChI Key |
IUPSARVXBUSQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
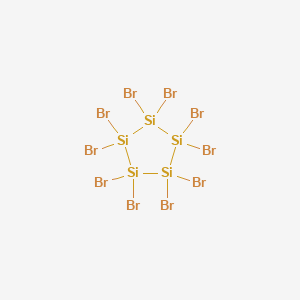
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


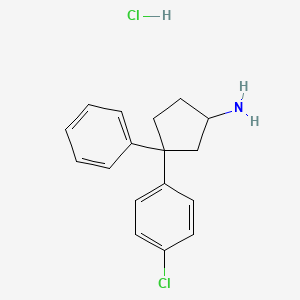
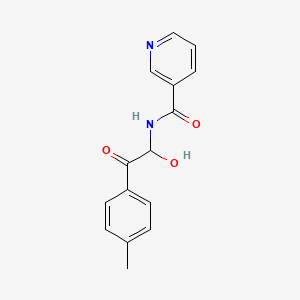
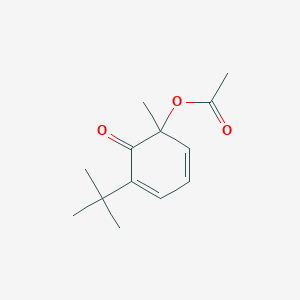
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

